molecular formula C16H18N2 B14438711 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine CAS No. 80249-12-3

1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine

Cat. No.: B14438711
CAS No.: 80249-12-3
M. Wt: 238.33 g/mol
InChI Key: XPNJUBTWNWRGCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller molecules are combined to form the larger indoloquinolizine structure. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .

Industrial production methods may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .

Chemical Reactions Analysis

1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes .

Scientific Research Applications

1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity help elucidate its role in various biological processes .

Comparison with Similar Compounds

1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it valuable for targeted research and applications.

Properties

CAS No.

80249-12-3

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene

InChI

InChI=1S/C16H18N2/c1-2-4-14-12(3-1)13-6-8-17-7-5-11-9-15(17)16(13)18(14)10-11/h1-4,11,15H,5-10H2

InChI Key

XPNJUBTWNWRGCD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC3=C4C2CC1CN4C5=CC=CC=C35

Origin of Product

United States

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